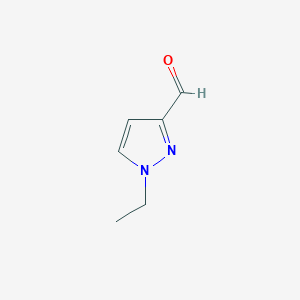

1-ethyl-1H-pyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-ethyl-1H-pyrazole-3-carbaldehyde (1-EPC) is an organic compound in the pyrazole class of heterocyclic compounds. It is a colorless, slightly volatile solid with a characteristic odor. 1-EPC is a versatile synthetic intermediate used in the preparation of a variety of pharmaceuticals, agrochemicals, and specialty chemicals. In addition, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) and as a ligand for the binding of transition metals.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One notable application of 1-ethyl-1H-pyrazole-3-carbaldehyde is in the synthesis of heterocyclic compounds. For instance, it has been used in the environmentally benign synthesis of 3-methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones in an ionic liquid, showcasing an excellent yield at room temperature (Hangarge & Shingare, 2003). This method highlights the compound's role in green chemistry, offering a sustainable alternative for producing pyrazoline derivatives.

Biological Activities Exploration

The compound has also been a precursor in the exploration of biological activities. For example, pyrazole derivatives synthesized from this compound have been evaluated for their antimicrobial, antioxidant, and anticancer properties. Studies like the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates have investigated their potential as pharmacophores linked with various biological activities (Khalifa, Nossier, & Al-Omar, 2017).

Antimicrobial and Antioxidant Studies

Research on the antimicrobial and antioxidant susceptibilities of pyrazole fused pyrans synthesized by intramolecular cyclisation reaction of 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes highlights the compound's application in developing new antimicrobial and antioxidant agents (Gurunanjappa, Ningappa, & Kariyappa, 2016).

Crystallographic and Spectroscopic Investigations

The compound's versatility extends to crystallographic and spectroscopic studies. For example, the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal the structural intricacies of pyrazole derivatives, contributing to the understanding of molecular geometries and interactions (Xu & Shi, 2011).

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets through different mechanisms

Pharmacokinetics

As a result, the impact of these properties on the bioavailability of 1-ethyl-1H-pyrazole-3-carbaldehyde is currently unknown .

Result of Action

Given the lack of specific studies on this compound, it is difficult to provide a detailed description of its effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Specific details on how such factors affect this compound are currently lacking .

Safety and Hazards

1-Ethyl-1H-pyrazole-3-carbaldehyde can cause skin irritation and serious eye irritation . It should be stored in a cool place and kept in a container tightly closed in a dry and well-ventilated place . The safety information includes Hazard Statements H315;H319;H335 and Precautionary statements P280;P302+P352 .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Properties

IUPAC Name |

1-ethylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZARQNKUDEQVTTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427115 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942319-16-6 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)

![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)

![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)

![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)

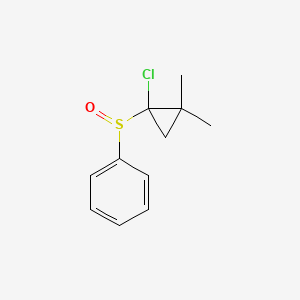

![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)